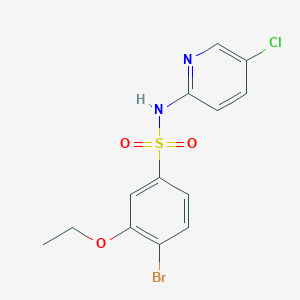
4-bromo-N-(5-chloropyridin-2-yl)-3-ethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(5-chloropyridin-2-yl)-3-ethoxybenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a bromine atom, a chlorine-substituted pyridine ring, and an ethoxy group attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(5-chloropyridin-2-yl)-3-ethoxybenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Reduction of the nitro group to an amine.
Sulfonation: Introduction of the sulfonamide group.
Halogenation: Bromination and chlorination of the aromatic rings.
Etherification: Introduction of the ethoxy group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions. These methods ensure high yield and purity of the final product. Key factors include temperature control, reaction time, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(5-chloropyridin-2-yl)-3-ethoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(5-chloropyridin-2-yl)-3-ethoxybenzenesulfonamide involves its interaction with specific molecular targets. These may include enzymes or receptors that are crucial for biological processes. The compound may inhibit or activate these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(5-chloro-2-pyridinyl)-benzenesulfonamide: Lacks the ethoxy group.
4-bromo-N-(2-pyridinyl)-3-ethoxybenzenesulfonamide: Lacks the chlorine atom.
N-(5-chloro-2-pyridinyl)-3-ethoxybenzenesulfonamide: Lacks the bromine atom.
Uniqueness
The presence of both bromine and chlorine atoms, along with the ethoxy group, makes 4-bromo-N-(5-chloropyridin-2-yl)-3-ethoxybenzenesulfonamide unique. These functional groups may contribute to its specific chemical and biological properties.
Properties
Molecular Formula |
C13H12BrClN2O3S |
|---|---|
Molecular Weight |
391.67 g/mol |
IUPAC Name |
4-bromo-N-(5-chloropyridin-2-yl)-3-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C13H12BrClN2O3S/c1-2-20-12-7-10(4-5-11(12)14)21(18,19)17-13-6-3-9(15)8-16-13/h3-8H,2H2,1H3,(H,16,17) |
InChI Key |
SSQKLPOEIZHBLR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)Br |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















